rac Ketoprofen Beta-D-Glucuronide Allyl Ester
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Overview
Description
rac Ketoprofen Beta-D-Glucuronide Allyl Ester is a chemical compound with the molecular formula C25H26O9 and a molecular weight of 470.47 . It is primarily used in proteomics research and is known for its solubility in dichloromethane and methanol . This compound is not intended for diagnostic or therapeutic use .
Preparation Methods
The preparation of rac Ketoprofen Beta-D-Glucuronide Allyl Ester involves synthetic routes that typically include the esterification of ketoprofen with glucuronic acid derivatives. The reaction conditions often involve the use of solvents like dichloromethane and methanol, and the process is carried out at low temperatures, typically around -20°C .
Chemical Reactions Analysis
rac Ketoprofen Beta-D-Glucuronide Allyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
rac Ketoprofen Beta-D-Glucuronide Allyl Ester is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a reference standard and in the synthesis of other complex molecules.
Biology: The compound is utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: While not used therapeutically, it serves as a model compound in pharmacokinetic and pharmacodynamic studies.
Industry: It finds applications in the development of analytical methods and quality control processes.
Mechanism of Action
The mechanism of action of rac Ketoprofen Beta-D-Glucuronide Allyl Ester involves its interaction with specific enzymes and metabolic pathways. The compound is metabolized in the body to release ketoprofen, which is a non-steroidal anti-inflammatory drug (NSAID). The molecular targets include cyclooxygenase enzymes, which are involved in the inflammatory response .
Comparison with Similar Compounds
rac Ketoprofen Beta-D-Glucuronide Allyl Ester can be compared with other similar compounds such as:
®-Ketoprofen Beta-D-Glucuronide Allyl Ester: This is a stereoisomer of the racemic mixture and has similar applications in research.
rac Ketoprofen-13C,d3 Acyl-Beta-D-glucuronide: This compound is labeled with stable isotopes and is used in specialized research applications.
The uniqueness of this compound lies in its specific ester linkage and its use as a model compound in various research studies .
Properties
Molecular Formula |
C25H26O9 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
prop-2-enyl (3S,6S)-6-[2-(3-benzoylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C25H26O9/c1-3-12-32-24(31)22-20(28)19(27)21(29)25(33-22)34-23(30)14(2)16-10-7-11-17(13-16)18(26)15-8-5-4-6-9-15/h3-11,13-14,19-22,25,27-29H,1,12H2,2H3/t14?,19?,20-,21?,22?,25-/m0/s1 |
InChI Key |
OZBPANSTJDBACD-GKEFGERGSA-N |
Isomeric SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3C(C([C@@H](C(O3)C(=O)OCC=C)O)O)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)OCC=C)O)O)O |
Origin of Product |
United States |
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